molecular formula C9H11NO2S B13201186 (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B13201186
M. Wt: 197.26 g/mol
InChI Key: AGQPICIMOSZNKU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chiral, enantiopure compound classified among heterocyclic building blocks, essential for advanced chemical synthesis and drug discovery research . This compound features a benzothiopyran core structure, which is a key scaffold in medicinal chemistry. With the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol, it is supplied with a typical purity of 95% . While specific pharmacological data for this exact molecule is limited in the public domain, its core structure is of significant research interest. Scientific studies on structurally related 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have demonstrated that these scaffolds can exhibit high affinity and selectivity for 5-HT1A serotonin receptors . Such compounds have been investigated as potential anxiolytic agents, with the dextrorotatory enantiomers often showing superior biological activity . This suggests that the (4S)-enantiomer may offer a valuable, stereochemically defined template for researchers exploring new ligands for neurological targets. The compound is intended for use in chemical synthesis, structure-activity relationship (SAR) studies, and as a precursor in the development of novel bioactive molecules. Please Note: This product is for research and development use only. It is not intended for human or veterinary, household, or personal use of any kind.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

(4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1

InChI Key

AGQPICIMOSZNKU-QMMMGPOBSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=CC=CC=C2[C@H]1N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1N

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Molecular Formula C9H11NO2S
Molecular Weight 197.25 g/mol
IUPAC Name (4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
CAS Number 1423040-73-6 (hydrochloride salt)
Appearance Powder
Storage Conditions Typically 2-8 °C, dry environment

The compound is often supplied as its hydrochloride salt for stability and ease of handling.

Preparation Methods of this compound

Key Synthetic Routes

Cyclization of 2-Aminothiophenol Derivatives

One classical approach starts with 2-aminothiophenol or its derivatives, which undergo intramolecular cyclization with α,β-unsaturated carbonyl compounds or halo-ketones to form the dihydrobenzothiopyran ring.

  • Step 1: Nucleophilic attack of the thiol group on an electrophilic carbonyl or alkyl halide to form the thioether ring.
  • Step 2: Introduction of the amino group at the 4-position via substitution or reductive amination.
  • Step 3: Oxidation of the sulfur atom to the sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

This method allows for stereoselective synthesis of the (4S) isomer by controlling reaction conditions and chiral auxiliaries or catalysts.

Sulfone Formation via Oxidation of Thioethers

Starting from 4-amino-3,4-dihydro-2H-1-benzothiopyran (thioether), oxidation to the corresponding sulfone is achieved by:

  • Using peracids (e.g., m-CPBA) or
  • Hydrogen peroxide with catalysts such as tungstate or molybdate complexes.

Careful control of stoichiometry and temperature is critical to prevent overoxidation or ring cleavage.

Stereoselective Amination

The amino group at the 4-position can be introduced via:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) on the 4-position precursor.
  • Reductive amination of a ketone intermediate at the 4-position.
  • Use of chiral catalysts or auxiliaries to ensure the (4S) stereochemistry.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome/Notes
1 2-Aminothiophenol + α-haloketone, base (e.g., K2CO3), solvent (DMF), 50-80 °C Formation of 3,4-dihydrobenzothiopyran scaffold
2 Protection/deprotection steps if necessary To protect amino or hydroxyl groups
3 Oxidation with m-CPBA (1.1 eq), CH2Cl2, 0 °C to RT Conversion of sulfur to sulfone (1,1-dioxide)
4 Amination at 4-position via reductive amination or substitution Installation of amino group with (4S) stereochemistry
5 Purification by recrystallization or chromatography Isolation of pure this compound

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the benzothiopyran ring can interact with enzymes and receptors, modulating various biochemical pathways. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at the 4-position or additional functional groups on the benzothiopyran scaffold. Below is a comparative analysis based on molecular structure, physicochemical properties, and available

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione C₉H₁₀N O₂S 213.25* 4-amino Not explicitly listed
(4S)-4-Hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione C₉H₁₀O₃S 198.24 4-hydroxy 1211548-70-7
4-Amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione C₉H₁₀ClN O₂S 231.70 4-amino, 6-chloro 1039912-70-3

*Calculated based on formula; exact molecular weight may vary.

Key Observations:

Substituent Effects: The 4-amino group in the target compound introduces a basic nitrogen, enhancing hydrogen-bonding capacity compared to the 4-hydroxy analog, which has a hydroxyl group. This difference likely impacts solubility and target binding affinity .

Stereochemical Considerations :

  • The (4S)-configuration in the target compound and its hydroxy analog is critical for chiral recognition in biological systems. Enantiomeric pairs (e.g., 4R vs. 4S) may exhibit divergent activities, though data for these compounds is currently lacking .

Physicochemical Data Gaps :

  • Melting points, boiling points, and safety data (e.g., LD₅₀) are unavailable for most analogs, highlighting a need for further experimental characterization .

Biological Activity

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H11N O2S
  • Molecular Weight : 197.26 g/mol
  • CAS Number : 1212853-38-7
  • Structure : The compound features a benzothiopyran core with an amino group at the 4-position, contributing to its biological activity.

Research indicates that this compound operates through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been identified as a potential inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which is crucial in DNA repair pathways. Inhibition of TDP2 can sensitize cancer cells to chemotherapy by preventing the repair of DNA damage caused by treatment agents .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyObjectiveFindings
TDP2 InhibitionIdentified as a moderate inhibitor with an IC50 of 4.8 μM.
Anticancer ActivityInduced apoptosis in breast and prostate cancer cell lines.
Antioxidant PropertiesDemonstrated significant free radical scavenging activity.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research into SAR has revealed that:

  • Substitutions at the benzothiopyran core can significantly alter potency against TDP2.
  • The presence of the amino group is critical for maintaining inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.